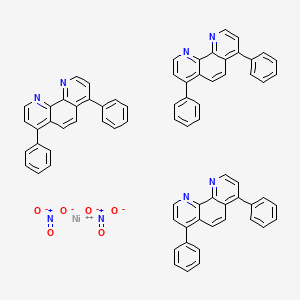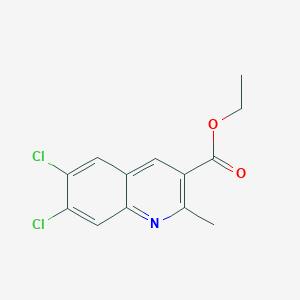
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an acridine moiety, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific properties.
Biology: The compound is studied for its potential biological activity, including its ability to interact with DNA and proteins.
作用机制
The mechanism of action of 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell growth and proliferation . Additionally, the compound may interact with specific proteins, altering their activity and leading to various biological effects .
相似化合物的比较
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride can be compared with other similar compounds, such as:
Amsacrine: A well-known anticancer agent that also contains an acridine moiety. It is used in the treatment of leukemia and other cancers.
Acridine Orange: A dye used in biological staining and as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative used as an antiseptic and in the treatment of bacterial infections.
These compounds share similar structural features but differ in their specific applications and biological activities.
属性
| 66147-46-4 | |
分子式 |
C23H21ClN2O3 |
分子量 |
408.9 g/mol |
IUPAC 名称 |
4-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O3.ClH/c26-22(27)10-5-15-28-17-13-11-16(12-14-17)24-23-18-6-1-3-8-20(18)25-21-9-4-2-7-19(21)23;/h1-4,6-9,11-14H,5,10,15H2,(H,24,25)(H,26,27);1H |
InChI 键 |
DZBPXXAKXBXBKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)OCCCC(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)


